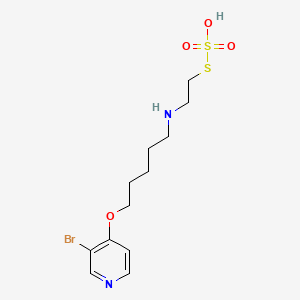
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a thiosulfate group, a brominated pyridine ring, and an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the bromination of 4-pyridinol to obtain 3-bromo-4-pyridinol. This intermediate is then reacted with 5-bromopentanol to form 5-(3-bromo-4-pyridyloxy)pentanol. The next step involves the conversion of this intermediate to 5-(3-bromo-4-pyridyloxy)pentylamine through an amination reaction. Finally, the amino group is reacted with ethylene hydrogen thiosulfate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiosulfate group may also play a role in modulating redox reactions within cells, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-2-((5-(3-Methoxy-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- S-2-((5-(3-Chloro-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This compound’s specific structure allows for unique applications and properties compared to its analogs with different substituents.
Properties
CAS No. |
41287-18-7 |
|---|---|
Molecular Formula |
C12H19BrN2O4S2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-bromo-4-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-10-15-6-4-12(11)19-8-3-1-2-5-14-7-9-20-21(16,17)18/h4,6,10,14H,1-3,5,7-9H2,(H,16,17,18) |
InChI Key |
JDMBNZQEQLWXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCCCCCNCCSS(=O)(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















